N-(Mercaptomethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

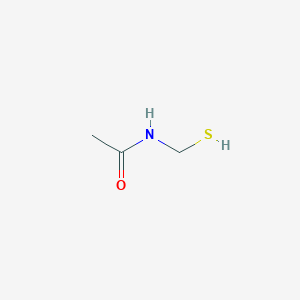

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(sulfanylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUYJKVAXOZYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide, with the IUPAC name N-(sulfanylmethyl)acetamide, is a small molecule containing both a thiol (-SH) and an amide functional group. While specific experimental data for this compound is limited in publicly available literature, its structure suggests a range of potential chemical and biological activities. This guide provides a comprehensive overview of its core properties, predicted reactivity, and potential applications, drawing upon established chemical principles of its constituent functional groups and data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₃H₇NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| IUPAC Name | N-(sulfanylmethyl)acetamide | [1] |

| Canonical SMILES | CC(=O)NCS | [1] |

| InChI | InChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5) | [1] |

| InChI Key | ZVUYJKVAXOZYGB-UHFFFAOYSA-N | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 105.02483502 g/mol | [1] |

| Monoisotopic Mass | 105.02483502 g/mol | [1] |

| Heavy Atom Count | 6 | [1] |

| Predicted Boiling Point | ~220-240 °C (decomposition may occur) | Inferred |

| Predicted Melting Point | Solid at room temperature | Inferred |

| Predicted Solubility | Soluble in water and polar organic solvents | Inferred |

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its two primary functional groups: the thiol and the amide.

Thiol Group Reactivity

The thiol group is expected to be the most reactive site.

-

Oxidation: Thiols are readily oxidized to form disulfides. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly in the presence of metal ions.

-

Nucleophilicity: The thiolate anion (RS⁻), formed under basic conditions, is a potent nucleophile. It can participate in S-alkylation, S-acylation, and Michael addition reactions.

-

Metal Chelation: The sulfur atom can coordinate with various metal ions, suggesting potential applications in coordination chemistry and as a metal scavenger.

Amide Group Reactivity

Amides are generally stable functional groups but can undergo specific reactions under more forcing conditions.[2]

-

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield acetic acid and aminomethanethiol, which is likely unstable and may decompose further.[3]

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound itself, related mercaptoacetamide derivatives have shown significant biological effects, suggesting potential avenues for research.

-

Enzyme Inhibition: N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs) and other bacterial proteases, indicating that this compound could be a starting point for the design of novel enzyme inhibitors.[4] The thiol group is often crucial for binding to the active sites of these enzymes.

-

Antiviral and Anticancer Research: The amide functionality is a common feature in many biologically active compounds. The combination of a thiol and an amide in a small, versatile scaffold makes this compound an interesting candidate for screening in various biological assays.

-

Redox Modulation: The thiol group can participate in redox reactions within a biological system, suggesting potential roles in modulating oxidative stress.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the reaction of an N-halomethyl acetamide (e.g., N-(chloromethyl)acetamide) with a source of sulfhydryl ions.

General Protocol:

-

Preparation of N-(chloromethyl)acetamide: This can be synthesized from acetamide, formaldehyde, and hydrogen chloride.

-

Thiolation: N-(chloromethyl)acetamide is reacted with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Using Sodium Hydrosulfide: N-(chloromethyl)acetamide is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone). Sodium hydrosulfide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Using Thiourea: N-(chloromethyl)acetamide is reacted with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the thiol.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the connectivity of the atoms. The proton spectrum would be expected to show signals for the acetyl methyl group, the methylene group adjacent to the nitrogen and sulfur, and the thiol proton.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide (C=O and N-H stretching) and thiol (S-H stretching) functional groups.

Visualizations

Predicted Reactivity Pathway

References

- 1. Buy this compound [smolecule.com]

- 2. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Mercaptomethyl)acetamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Mercaptomethyl)acetamide, a sulfur-containing organic compound, holds potential for various applications in research and development due to its reactive thiol group. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis protocol. All quantitative data is presented in structured tables for clarity, and the experimental workflow is visualized using the DOT language.

Chemical Structure and Properties

This compound, with the IUPAC name N-(sulfanylmethyl)acetamide, is a simple amide containing a reactive thiol functional group. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(sulfanylmethyl)acetamide | [1] |

| Molecular Formula | C3H7NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| Canonical SMILES | CC(=O)NCS | [1] |

| InChI Key | ZVUYJKVAXOZYGB-UHFFFAOYSA-N | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 105.02483502 g/mol | [1] |

| Monoisotopic Mass | 105.02483502 g/mol | [1] |

Synthesis of this compound

A plausible and effective two-step synthesis of this compound is proposed, starting from readily available starting materials: acetamide and formaldehyde to first prepare N-(hydroxymethyl)acetamide, followed by a nucleophilic substitution with a thiolating agent.

Step 1: Synthesis of N-(hydroxymethyl)acetamide

This initial step involves the base-catalyzed reaction of acetamide with formaldehyde.

Reaction:

CH₃CONH₂ + CH₂O → CH₃CONHCH₂OH

Experimental Protocol:

A detailed and reliable procedure for the synthesis of N-(hydroxymethyl)acetamide is available in Organic Syntheses. The following is an adaptation of that protocol:

-

Reaction Setup: In a 2-liter round-bottomed flask, 100 g (1.70 moles) of acetamide is added to a solution of 10 g (0.072 mole) of anhydrous potassium carbonate in 137 g (1.7 moles) of an aqueous 36–38% solution of formaldehyde.

-

Reaction Conditions: The mixture is swirled, heated on a steam bath for 3 minutes, and then allowed to stand overnight at room temperature.

-

Work-up: Several pieces of crushed dry ice are added to the mixture. The mixture is then evaporated under reduced pressure with a heating bath kept below 40°C.

-

Drying and Isolation: 128 g of anhydrous sodium sulfate is added to the resulting colorless oil. After several hours, the oil is dissolved in 1 liter of acetone, and the suspended drying agent and salts are removed by filtration. The filtrate is further dried with anhydrous sodium sulfate, filtered, and the clear filtrate is evaporated under reduced pressure to yield N-(hydroxymethyl)acetamide as a colorless, hygroscopic oil.

Table 2: Quantitative Data for the Synthesis of N-(hydroxymethyl)acetamide

| Parameter | Value |

| Yield | 148–151 g (98–100%) |

| Appearance | Colorless hygroscopic oil (may solidify on standing) |

| Melting Point | 50–52°C |

Step 2: Synthesis of this compound from N-(hydroxymethyl)acetamide

This step involves the conversion of the hydroxyl group of N-(hydroxymethyl)acetamide to a thiol group. A common method for this transformation is reaction with thiourea followed by hydrolysis.

Reaction:

-

CH₃CONHCH₂OH + (NH₂)₂CS → [CH₃CONHCH₂SC(NH₂)₂]⁺OH⁻ (intermediate)

-

[CH₃CONHCH₂SC(NH₂)₂]⁺OH⁻ + H₂O/OH⁻ → CH₃CONHCH₂SH + (NH₂)₂CO

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve N-(hydroxymethyl)acetamide (1 mole equivalent) in a suitable solvent such as ethanol.

-

Addition of Thiourea: Add thiourea (1.1 mole equivalents) to the solution.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis: After the formation of the isothiouronium salt intermediate is complete, cool the reaction mixture and add an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the intermediate.

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Table 3: Expected Quantitative Data for the Synthesis of this compound

| Parameter | Expected Value |

| Yield | Moderate to good |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Purity | >95% (after purification) |

| ¹H NMR (CDCl₃, δ) | ~2.0 (s, 3H, CH₃), ~4.5 (d, 2H, NH-CH₂), ~1.5 (t, 1H, SH), ~6.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ) | ~23 (CH₃), ~40 (CH₂), ~170 (C=O) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2550 (S-H stretch), ~1650 (C=O stretch) |

| Mass Spec (m/z) | 105 [M]⁺ |

Experimental Workflow

The following diagram illustrates the key stages in the proposed synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and provided a plausible, detailed two-step synthesis protocol starting from acetamide and formaldehyde. The provided experimental procedures and expected data will be valuable for researchers and scientists in the fields of chemistry and drug development who are interested in synthesizing and utilizing this versatile thiol-containing compound. Further experimental validation is recommended to optimize the proposed synthesis and fully characterize the final product.

References

N-(Mercaptomethyl)acetamide: A Hypothetical Mechanism of Action as a Dual Inhibitor of Bacterial Metallo-β-Lactamases and Virulence Factors

Disclaimer: This technical guide outlines a hypothetical mechanism of action for N-(Mercaptomethyl)acetamide based on extensive research into the structurally related class of N-aryl mercaptoacetamides. As of the date of this document, there is no direct published research on the specific biological activity of this compound. The information presented herein is an extrapolation intended for research and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, presents a critical threat to global health. A key resistance mechanism in these bacteria is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2][3] Concurrently, pathogens like P. aeruginosa secrete virulence factors, such as the elastase LasB, which contribute to tissue damage and immune evasion during infection.[1][4] Targeting both antibiotic resistance and virulence offers a promising strategy to combat these challenging infections.[1][2]

This guide proposes a potential mechanism of action for this compound as a dual-target inhibitor, focusing on its plausible interaction with MBLs and the LasB virulence factor, based on the established activity of N-aryl mercaptoacetamides.[1][2]

Core Hypothetical Mechanism of Action

The proposed mechanism of action for this compound centers on the activity of its free thiol (-SH) group. This functional group is a key feature in the inhibition of metalloenzymes, which are enzymes that require metal ions, typically zinc (Zn²⁺), for their catalytic activity.[1] Both MBLs and LasB are zinc-dependent metalloenzymes.[1]

The central hypothesis is that the thiol group of this compound acts as a zinc-binding group (ZBG), chelating the one or two zinc ions present in the active sites of MBLs and LasB. This coordination with the catalytic zinc ions disrupts the enzymes' ability to hydrolyze their respective substrates: β-lactam antibiotics for MBLs and host tissue components like elastin for LasB.[1][4] This dual-inhibition could simultaneously restore the efficacy of existing antibiotics and reduce the pathogenicity of the bacteria.[1][2]

Signaling Pathway and Molecular Interactions

The interaction of this compound with its proposed targets can be visualized as a direct inhibition of enzymatic activity.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following tables summarize the inhibitory activities of various N-aryl mercaptoacetamide derivatives against different MBLs and LasB. This data provides a strong rationale for the potential efficacy of the core mercaptoacetamide scaffold.

Table 1: Inhibitory Activity of N-Aryl Mercaptoacetamides against Metallo-β-Lactamases (MBLs)

| Compound | IMP-7 IC₅₀ (µM) | NDM-1 IC₅₀ (µM) | VIM-1 IC₅₀ (µM) | Reference |

| Derivative 1 | 0.86 ± 0.06 | 0.17 ± 0.01 | 0.23 ± 0.01 | [1] |

| Derivative 2 | 1.1 ± 0.1 | 0.21 ± 0.01 | 0.47 ± 0.03 | [1] |

| Derivative 3 | 2.1 ± 0.1 | 0.24 ± 0.01 | 0.36 ± 0.02 | [1] |

| Derivative 4 | 2.8 ± 0.2 | 0.28 ± 0.02 | 0.44 ± 0.02 | [1] |

Table 2: Inhibitory Activity of N-Aryl Mercaptoacetamides against P. aeruginosa LasB

| Compound | LasB IC₅₀ (µM) | Reference |

| Derivative 1 | 6.6 ± 0.3 | [1] |

| α-benzyl Derivative | 0.48 ± 0.04 | [4] |

| α-isobutyl Derivative | 0.035 ± 0.002 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of N-aryl mercaptoacetamides, which would be applicable for evaluating this compound.

Metallo-β-Lactamase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory concentration (IC₅₀) of a compound against MBLs.

Detailed Steps:

-

Reagent Preparation: All assays are performed in a buffer consisting of 20 mM HEPES (pH 7.5), 250 mM NaCl, and 0.01% Triton X-100.

-

Enzyme and Inhibitor Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-1, IMP-7) are diluted in the assay buffer. The test compound, this compound, is serially diluted in DMSO and then in the assay buffer.

-

Pre-incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Fluorocillin.

-

Measurement: The increase in fluorescence is monitored kinetically over 30-60 minutes using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction progress curves. The percentage of inhibition is determined relative to the DMSO control. IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.[6]

P. aeruginosa LasB Inhibition Assay

This protocol outlines a method to assess the inhibition of LasB using a fluorogenic peptide substrate.

Detailed Steps:

-

Reagent Preparation: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2.5 mM CaCl₂.

-

Enzyme and Inhibitor Preparation: Purified LasB is diluted in the assay buffer. The test compound is serially diluted.

-

Pre-incubation: LasB is pre-incubated with the inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: The reaction is started by adding the fluorogenic substrate Abz-Ala-Gly-Leu-Ala-Nba.[7]

-

Measurement: The cleavage of the substrate is monitored by measuring the increase in fluorescence.

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[7]

Conclusion and Future Directions

Based on robust evidence from the N-aryl mercaptoacetamide class of compounds, it is plausible to hypothesize that this compound could function as a dual inhibitor of bacterial MBLs and the virulence factor LasB. The core mechanism is likely driven by the chelation of catalytic zinc ions in the active sites of these enzymes by the compound's free thiol group.

To validate this hypothesis, the experimental protocols outlined in this guide should be performed with this compound. Further studies should also include selectivity profiling against human metalloenzymes (e.g., matrix metalloproteinases) to assess potential off-target effects. If this proposed mechanism holds true, this compound and its derivatives could represent a valuable starting point for the development of novel multi-target therapeutics to combat antibiotic-resistant bacterial infections.

References

- 1. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Design of α-Substituted Mercaptoacetamides as Inhibitors of the Virulence Factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

N-(Mercaptomethyl)acetamide molecular weight and formula

An In-depth Technical Guide on N-(Mercaptomethyl)acetamide

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides core technical data on this compound, a molecule of interest in various research contexts.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, offering a clear and concise overview of its fundamental chemical properties.

| Property | Value | Source |

| Molecular Formula | C3H7NOS | [1] |

| Molecular Weight | 105.16 g/mol | [1] |

| IUPAC Name | N-(sulfanylmethyl)acetamide | [1] |

| Canonical SMILES | CC(=O)NCS | [1] |

| InChI Key | ZVUYJKVAXOZYGB-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight and formula of this compound typically involve a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides a highly precise molecular weight, which can be used to deduce the elemental composition.

Elemental Analysis: Combustion analysis is a common method for determining the empirical formula of an organic compound. A sample of this compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are collected and weighed. The masses of these products are then used to calculate the percentage composition of each element in the original compound, which in turn is used to determine the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for identifying and characterizing this compound based on its fundamental properties.

Caption: Logical relationship of this compound's core identifiers.

References

The Solubility Profile of N-(Mercaptomethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide, a sulfur-containing amide, is a molecule of interest in various scientific domains, including pharmaceutical development and biochemical research. Its utility is intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in different solvent systems, impacts its bioavailability, and influences its formulation into therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its solubility determination, and presents a generalized workflow for such assessments. It is important to note that publicly available, quantitative solubility data for this compound is limited. Much of the existing information is qualitative or semi-quantitative and is often reported under the synonym N-(Methyl)mercaptoacetamide.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution. For ionizable compounds like this compound, which possesses a weakly acidic thiol group, pH can have a pronounced effect on solubility.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility |

| Aqueous | 25 | 56 g/L[1] |

| Aqueous (pH 1.2) | Not Specified | >50 mg/mL[2] |

| Aqueous (pH 7.4) | Not Specified | 10-20 mg/mL[2] |

Table 2: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Protic | Water, Methanol, Ethanol | Excellent[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Good to Moderate[2] |

| Nonpolar | Hexane, Dichloromethane | Limited[2] |

Experimental Protocols for Solubility Determination

Shake-Flask Method for Thermodynamic Solubility Determination

1. Principle:

This method relies on achieving a saturated solution of the compound in a specific solvent through prolonged agitation. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.

2. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the responses of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.

-

4. Data Analysis and Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, along with the standard deviation.

-

The units of solubility should be clearly stated (e.g., mg/mL, g/L, mol/L).

-

The solvent, temperature, and pH (for aqueous solutions) must be specified.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Generalized workflow for solubility determination.

Signaling Pathways and Biological Context

Currently, there is a lack of established literature detailing the specific involvement of this compound in defined signaling pathways. Its biological activity is likely related to its thiol group, which can participate in various biochemical reactions, including redox processes and interactions with metal ions. Further research is required to elucidate its precise mechanisms of action and its role in cellular signaling.

Conclusion

The solubility of this compound is a key parameter for its application in research and development. While comprehensive quantitative data remains sparse, available information indicates that it is a polar compound with good solubility in polar solvents, particularly at acidic pH. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine its solubility in various solvent systems. As the interest in this compound and related compounds grows, it is anticipated that more detailed solubility data and a deeper understanding of its biological roles will emerge.

References

In-depth Technical Guide: N-(Mercaptomethyl)acetamide Stability and Storage

To the valued researchers, scientists, and drug development professionals,

The compound, with the IUPAC name N-(sulfanylmethyl)acetamide , is indexed in chemical databases such as PubChem (CID 18401446) and is available from some chemical suppliers. However, a specific CAS number is not consistently cited, and detailed studies on its chemical behavior over time and under various environmental conditions have not been published.

Distinction from a Similar Compound: N-(Methyl)mercaptoacetamide

It is crucial to distinguish N-(Mercaptomethyl)acetamide from a similarly named isomer, N-(Methyl)mercaptoacetamide (CAS Number: 20938-74-3). While both compounds share the same molecular formula (C3H7NOS) and molecular weight (105.16 g/mol ), their structural arrangements are different, which will undoubtedly result in different chemical and physical properties, including stability. Information found for N-(Methyl)mercaptoacetamide, which is more extensively documented, should not be extrapolated to this compound.

General Considerations for Thiol-Containing Compounds

In the absence of specific data for this compound, general principles for the storage and handling of thiol-containing compounds can provide some guidance. Thiols are known to be susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions. This oxidation typically leads to the formation of disulfides.

Logical Relationship: Factors Influencing Thiol Stability

Caption: Factors promoting the oxidation of thiols and corresponding mitigation strategies.

Hypothetical Storage and Handling Recommendations

Based on the general chemical nature of thiols, the following are hypothetical best-practice recommendations for the storage and handling of this compound to maximize its shelf-life. These are not based on experimental data for this specific compound but on general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To slow down potential degradation reactions, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation by atmospheric oxygen. |

| Light | Store in amber or opaque containers. | To protect from light-induced degradation. |

| Container | Use tightly sealed containers. | To prevent exposure to air and moisture. |

| Purity | Use high-purity, metal-free solvents and reagents when in solution. | To avoid catalytic degradation by metal ions. |

Proposed Experimental Protocol for Stability Assessment

For researchers and drug development professionals for whom the stability of this compound is a critical parameter, a formal stability study is recommended. The following outlines a general experimental protocol that could be adapted.

Experimental Workflow: Stability Testing

Caption: A general workflow for conducting a stability study of this compound.

Methodology in Detail:

-

Develop a Stability-Indicating Analytical Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point. The method should be capable of separating the parent compound from potential degradation products. Mass spectrometry (MS) detection can be used for the identification of unknown degradants.

-

Forced Degradation Studies: Subject solutions of this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to generate degradation products and to validate the stability-indicating nature of the analytical method.

-

Formal Stability Study:

-

Prepare solutions of the compound in buffers and/or co-solvent systems relevant to its intended use.

-

Aliquot the solutions into appropriate vials (e.g., amber glass).

-

Store the vials under various controlled conditions (e.g., refrigerated, room temperature, accelerated).

-

At specified time points, withdraw samples and analyze them using the validated stability-indicating method.

-

Quantify the amount of this compound remaining and any degradation products formed.

-

-

Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and to estimate the shelf-life.

Conclusion

While a detailed technical guide on the stability and storage of this compound cannot be provided due to the current lack of specific data in the public domain, this document offers a guide based on general chemical principles for similar compounds. For any application where stability is a critical factor, it is strongly recommended that a formal stability study be conducted. Researchers are encouraged to publish such data to contribute to the broader scientific understanding of this compound.

Navigating the Safety Landscape of N-(Mercaptomethyl)acetamide: A Technical Guide

Despite a thorough search, a specific Safety Data Sheet (SDS) and CAS number for N-(Mercaptomethyl)acetamide could not be located. This may indicate that it is a novel or less common compound. This guide, therefore, provides a comprehensive overview of the safety and handling precautions for the closely related and structurally similar compound, N-(Methyl)mercaptoacetamide (CAS: 20938-74-3), to serve as a robust surrogate for risk assessment and laboratory protocol development. Researchers must conduct a thorough risk assessment before handling this compound and should treat it with, at a minimum, the same level of caution as outlined for its isomer.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth safety information, handling protocols, and hazard awareness for working with mercaptoacetamide compounds.

Chemical and Physical Properties

While specific data for this compound is unavailable, the properties of N-(Methyl)mercaptoacetamide provide a valuable reference point.

| Property | Value for N-(Methyl)mercaptoacetamide |

| CAS Number | 20938-74-3[1][2] |

| Molecular Formula | C3H7NOS[1][2] |

| Molecular Weight | 105.16 g/mol [1][2] |

| Boiling Point | 83-85 °C at 0.3 mm Hg |

| Density | 1.19 g/mL at 20 °C |

| Flash Point | 122.6 °C[2] |

| Storage Temperature | 2-8°C[3] |

Hazard Identification and GHS Classification

Based on the data for N-(Methyl)mercaptoacetamide, the following hazards are anticipated. Users should assume this compound presents similar risks.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life[2] |

Precautionary Statements and First Aid

A comprehensive list of precautionary statements for N-(Methyl)mercaptoacetamide is provided below. These should be strictly adhered to when handling this compound.

| Type | Precautionary Statement Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P273 | Avoid release to the environment.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P314 | Get medical advice/attention if you feel unwell. | |

| P330 | Rinse mouth.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P405 | Store locked up.[4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling thiol-containing and hazardous chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling mercaptoacetamides is provided below.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures

-

Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that all required handling equipment is available and in good working order.

-

Dispensing:

-

During Use:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.[3]

-

-

Cleaning:

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked and secure area.[4]

Accidental Release and Disposal

A logical workflow for managing accidental spills is depicted below.

Caption: Accidental Spill Response Workflow.

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleaning: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[2]

Disposal Considerations

-

Dispose of this chemical and its container at a licensed hazardous-waste disposal facility.

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2]

Biological Activity and Potential Signaling Pathways

While specific toxicological pathways for this compound are not documented, research on the broader class of mercaptoacetamides has identified them as inhibitors of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the hyperacetylation of histones, which in turn affects chromatin structure and the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis. This mechanism is being explored for its therapeutic potential in cancer treatment.

The diagram below illustrates a simplified logical relationship of mercaptoacetamides as HDAC inhibitors.

Caption: Mercaptoacetamide as a Histone Deacetylase Inhibitor.

It is important to note that while this provides insight into a potential biological interaction, it does not directly describe a toxicity pathway. The observed toxicity of related compounds, such as organ damage with repeated exposure, may involve other mechanisms that have not been fully elucidated.

Conclusion

This technical guide provides a detailed overview of the safety and handling considerations for this compound, primarily based on data from its close isomer, N-(Methyl)mercaptoacetamide. The provided information on hazards, handling protocols, and emergency procedures should be used to establish a safe laboratory environment. Given the absence of specific data for this compound, a cautious and conservative approach is paramount. Researchers are strongly encouraged to perform a comprehensive, substance-specific risk assessment before commencing any experimental work.

References

N-(Mercaptomethyl)acetamide: A Review of Available Data and Synthetic Approaches

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the current-state of knowledge on N-(Mercaptomethyl)acetamide. Despite its simple structure, publicly available scientific literature on this compound is notably scarce, precluding an in-depth review of its biological activities and mechanisms of action at this time. This document summarizes the available physicochemical data and proposes a viable synthetic route based on established methodologies for related compounds.

Physicochemical Properties

This compound, with the IUPAC name N-(sulfanylmethyl)acetamide, is a small molecule containing both an amide and a thiol functional group. These groups suggest potential for hydrogen bonding and coordination with metal ions. Basic physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C3H7NOS | |

| Molecular Weight | 105.16 g/mol | |

| Canonical SMILES | CC(=O)NCS | |

| IUPAC Name | N-(sulfanylmethyl)acetamide | |

| XLogP3 | -0.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of this compound

While no specific, detailed experimental protocol for the synthesis of this compound was found in the reviewed literature, a plausible and established method can be adapted from the synthesis of S-acetamidomethyl-L-cysteine.[2] This approach involves the reaction of a thiol with N-(hydroxymethyl)acetamide. In this case, as this compound is the target, a more direct approach starting from acetamide and formaldehyde to generate N-(hydroxymethyl)acetamide, followed by reaction with a thiol source, is proposed. A generalized workflow for such a synthesis is depicted below.

References

Methodological & Application

Application Notes and Protocols: N-(Mercaptomethyl)acetamide in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. It facilitates the joining of two unprotected peptide fragments, one bearing a C-terminal thioester and the other an N-terminal cysteine. The scope of NCL can be extended to ligation at non-cysteine residues through the use of thiol-containing auxiliaries. These auxiliaries are temporarily installed on the N-terminus of a peptide to mimic the reactive thiol of a cysteine residue. After the ligation reaction, the auxiliary is cleaved to yield a native peptide bond.

This document provides a representative experimental protocol for the use of N-(Mercaptomethyl)acetamide as a thiol auxiliary in peptide synthesis. As there is limited published data on the specific use of this compound for this application, the following protocols are adapted from established methods for other simple N-alkylthiol auxiliaries, such as N-(2-mercaptoethyl) groups. These notes are intended to serve as a foundational guide for researchers exploring novel, simple thiol auxiliaries for peptide ligation.

I. Principle of Auxiliary-Mediated Ligation

The core principle involves a three-stage process:

-

Auxiliary Installation: The this compound auxiliary is attached to the N-terminal amino acid of a peptide, typically while the peptide is still on a solid-phase resin. This is often achieved through reductive amination.

-

Native Chemical Ligation: The peptide with the N-terminal auxiliary is reacted with a second peptide that has a C-terminal thioester. The thiol group of the auxiliary attacks the thioester, initiating a transthioesterification, followed by an S-to-N acyl shift to form a new peptide bond.

-

Auxiliary Cleavage: The this compound auxiliary is removed from the ligated peptide to reveal the final, native peptide sequence.

II. Experimental Protocols

The following protocols are representative and may require optimization based on the specific peptide sequences and available laboratory instrumentation.

Protocol 1: On-Resin Installation of this compound Auxiliary via Reductive Amination

This protocol describes the attachment of the auxiliary to a peptide synthesized on a solid-phase resin (e.g., Rink Amide resin).

Materials:

-

Peptide-on-resin with a free N-terminal amine

-

2-Oxoacetamide (glyoxylamide)

-

Sodium cyanoborohydride (NaBH₃CN)

-

1% Acetic acid in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

-

Wash the resin three times with DMF.

-

Add a solution of 2-oxoacetamide (10 equivalents) in 1% acetic acid in DMF to the resin.

-

Allow the mixture to react for 1 hour at room temperature with gentle agitation to form the Schiff base.

-

Add sodium cyanoborohydride (10 equivalents) to the reaction mixture.

-

Continue the reaction for an additional 2 hours at room temperature.

-

Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

-

Dry the resin under vacuum.

-

At this stage, the this compound auxiliary is installed, assuming a subsequent step to introduce the thiol or that a protected mercapto-aldehyde was used. For simplicity of a representative protocol, we will proceed to ligation with the installed auxiliary.

Protocol 2: Native Chemical Ligation

This protocol outlines the ligation of the auxiliary-modified peptide with a peptide thioester.

Materials:

-

Peptide-N-(Mercaptomethyl)acetamide (from Protocol 1, cleaved from resin and purified)

-

Peptide-thioester (e.g., MESNa or MPAA thioester)

-

Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.2

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

4-Mercaptophenylacetic acid (MPAA) (optional, as a catalyst)

Procedure:

-

Dissolve the peptide-N-(Mercaptomethyl)acetamide (1 equivalent) and the peptide-thioester (1.2 equivalents) in the ligation buffer to a final concentration of 1-5 mM for each peptide.

-

Add TCEP to a final concentration of 20 mM to ensure the thiol on the auxiliary is in its reduced state.

-

If using, add MPAA to a final concentration of 20-30 mM.

-

Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.

-

Incubate the reaction at 25-37°C.

-

Monitor the progress of the ligation by RP-HPLC and mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours).

-

Once the reaction is complete, purify the ligated peptide by preparative RP-HPLC.

Protocol 3: Auxiliary Cleavage (Representative)

The cleavage of the N-alkyl auxiliary can be challenging. Methods often involve harsh conditions. A potential approach for an N-alkyl amide bond could involve specific chemical cleavage, though this would be highly dependent on the stability of the rest of the peptide. A mild radical-based cleavage has been reported for other auxiliaries and is adapted here as a representative method.[1]

Materials:

-

Ligated peptide with auxiliary

-

Cleavage Buffer: 100 mM Tris, pH 8.5, with 20 mM TCEP and 100 mM morpholine

-

Radical initiator (e.g., a Mn(II) complex, used in some advanced protocols)

Procedure:

-

Dissolve the purified, ligated peptide in the cleavage buffer.

-

Incubate the solution at 37°C.

-

Monitor the cleavage of the auxiliary by RP-HPLC and mass spectrometry.

-

Once cleavage is complete, purify the final peptide product by preparative RP-HPLC.

III. Data Presentation

The following table summarizes representative quantitative parameters for the described protocols. Note that these values are illustrative and will require optimization for specific peptide sequences.

| Parameter | Protocol 1: Auxiliary Installation | Protocol 2: Ligation | Protocol 3: Auxiliary Cleavage |

| Key Reagents | 2-Oxoacetamide, NaBH₃CN | Peptide-thioester, TCEP | TCEP, Morpholine |

| Solvent/Buffer | 1% Acetic acid in DMF | 6 M Gn·HCl, 200 mM Na₃PO₄ | 100 mM Tris |

| Reactant Ratio | 10 eq. aldehyde, 10 eq. reducing agent | 1.2 eq. Peptide-thioester | - |

| Concentration | - | 1-5 mM | 1-2 mM |

| Temperature | Room Temperature | 25-37°C | 37°C |

| Reaction Time | 3 hours | 4-24 hours | 2-12 hours |

| pH | ~4.5 | 7.0-7.5 | 8.5 |

| Typical Yield | >90% (on-resin) | 50-80% | 40-70% |

IV. Visualization

Workflow for Peptide Synthesis using this compound Auxiliary

References

Application Notes and Protocols for N-(Mercaptomethyl)acetamide and its Isomer as Reducing Agents in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the reduction of disulfide bonds within proteins is a critical step for accurate protein identification and characterization by mass spectrometry. This process unfolds the protein structure, allowing for complete enzymatic digestion and increasing sequence coverage. While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are the most commonly employed reducing agents, the exploration of novel reagents with unique properties is an ongoing effort to improve proteomics workflows.[1]

This document provides an overview and generalized protocols for the potential use of N-(Mercaptomethyl)acetamide and its isomer, N-(Methyl)mercaptoacetamide, as reducing agents in proteomics. It is important to note that while N-(Methyl)mercaptoacetamide is documented as a mild reducing agent, detailed application data in mainstream proteomics is limited. The information presented herein is based on available chemical data and established proteomics principles.

Chemical Identity and Isomerism

There can be ambiguity in the chemical name "this compound". Two isomers exist with this general description, and it is crucial to distinguish between them:

-

This compound: In this isomer, the thiol group (-SH) is attached to the nitrogen atom of the acetamide.

-

SMILES: CC(=O)NCS

-

InChI Key: ZVUYJKVAXOZYGB-UHFFFAOYSA-N

-

-

N-(Methyl)mercaptoacetamide: Here, the thiol group is part of a mercaptoacetic acid that has formed an amide bond with methylamine. This compound is also known as N-methylthioglycolamide.

Crucially, N-(Methyl)mercaptoacetamide has been described as a "mild reducing agent for methionine sulfoxide".[2] This suggests a potential specific application in proteomics, particularly in studies where the oxidation of methionine residues is of interest.

Overview of Reducing Agents in Proteomics

The selection of a reducing agent can significantly impact the results of a proteomics experiment. The ideal reducing agent should be effective, specific, and compatible with downstream processing steps. The table below compares the properties of commonly used reducing agents with the known information about N-(Methyl)mercaptoacetamide.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | N-(Methyl)mercaptoacetamide |

| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction | Thiol-disulfide exchange (presumed) |

| Optimal pH | 7.5 - 8.5 | Wide range (acidic to basic) | Not determined |

| Odor | Strong, unpleasant | Odorless | Not specified |

| Stability | Prone to oxidation | More stable than DTT | Not determined |

| Known Specificity | Disulfide bonds | Disulfide bonds | Methionine sulfoxide[2] |

| Compatibility | Not compatible with some immobilization resins | Compatible with most applications | Not determined |

Experimental Protocols

The following are generalized protocols for the use of a thiol-based reducing agent like N-(Methyl)mercaptoacetamide in a standard proteomics workflow. Note: These are not validated protocols for this specific compound and should be used as a starting point for optimization.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified protein samples or complex protein mixtures in solution.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

N-(Methyl)mercaptoacetamide solution (e.g., 100 mM stock in water or buffer)

-

Iodoacetamide (IAA) solution (e.g., 500 mM stock in water or buffer, freshly prepared and protected from light)

-

Trypsin (proteomics grade)

-

Formic acid

Procedure:

-

Protein Solubilization: Ensure the protein sample is fully solubilized in the chosen buffer.

-

Reduction:

-

Add N-(Methyl)mercaptoacetamide to the protein sample to a final concentration of 5-10 mM.

-

Incubate at 56°C for 30 minutes. (This is a starting point and may require optimization).

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add freshly prepared IAA solution to a final concentration of 15-20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching (Optional): Add a small amount of DTT or N-(Methyl)mercaptoacetamide to quench any excess IAA.

-

Digestion:

-

Dilute the sample with buffer to reduce the concentration of any denaturants if present.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate at 37°C overnight.

-

-

Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Proceed with sample cleanup using a C18 desalting column prior to LC-MS/MS analysis.

In-Gel Protein Reduction and Alkylation

This protocol is for proteins that have been separated by SDS-PAGE.

Materials:

-

Excised gel bands containing the protein of interest

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

N-(Methyl)mercaptoacetamide solution (10 mM in 50 mM ammonium bicarbonate)

-

Iodoacetamide (IAA) solution (55 mM in 50 mM ammonium bicarbonate, freshly prepared and protected from light)

-

Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Destaining: Wash the excised gel bands with the destaining solution until the Coomassie blue stain is removed.

-

Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they turn white and shrink.

-

Reduction:

-

Rehydrate the gel pieces with the 10 mM N-(Methyl)mercaptoacetamide solution, ensuring they are fully submerged.

-

Incubate at 56°C for 45 minutes.

-

-

Alkylation:

-

Remove the reduction solution and add the 55 mM IAA solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Washing: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

-

Digestion:

-

Rehydrate the gel pieces on ice with the trypsin solution.

-

Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.

-

-

Peptide Extraction: Extract the peptides from the gel pieces using the extraction buffer. Pool the extracts and dry them in a vacuum centrifuge.

-

Sample Cleanup: Reconstitute the dried peptides in a solution compatible with LC-MS/MS and perform C18 desalting.

Visualizations

General Proteomics Workflow

The following diagram illustrates a typical bottom-up proteomics workflow incorporating the reduction and alkylation steps.

Caption: A generalized workflow for bottom-up proteomics.

Reduction and Alkylation Process

This diagram details the chemical logic of the reduction and alkylation of disulfide bonds in proteins.

Caption: The process of disulfide bond reduction and subsequent alkylation.

Conclusion and Future Directions

N-(Methyl)mercaptoacetamide presents itself as a potentially interesting, mild reducing agent for specialized applications in proteomics, particularly for studying methionine oxidation. However, the lack of comprehensive studies means that its efficacy, optimal reaction conditions, and potential side reactions are currently unknown. Researchers interested in using this compound should be prepared to perform extensive optimization and validation. Comparative studies against standard reducing agents like DTT and TCEP would be highly valuable to the proteomics community to determine if N-(Methyl)mercaptoacetamide or its isomer offer any advantages in specific workflows.

References

- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(METHYL)MERCAPTOACETAMIDE CAS#: 20938-74-3 [m.chemicalbook.com]

- 4. Cas 20938-74-3,N-(METHYL)MERCAPTOACETAMIDE | lookchem [lookchem.com]

- 5. N-(METHYL)MERCAPTOACETAMIDE | 20938-74-3 [chemicalbook.com]

Application Notes and Protocols for N-(Mercaptomethyl)acetamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide is a thiol-containing compound with the potential to act as an enzyme inhibitor. Its reactive sulfhydryl group makes it a candidate for interacting with enzymes that possess susceptible amino acid residues, such as cysteine, in their active sites. Thiol-dependent enzymes, particularly cysteine proteases, are a prominent class of enzymes that are susceptible to inhibition by such compounds. This document provides a detailed protocol for assessing the inhibitory activity of this compound against cysteine proteases, a class of enzymes implicated in various physiological and pathological processes.

The proposed mechanism of inhibition involves the nucleophilic attack of the thiol group of this compound on the active site cysteine residue of the protease. This can lead to the formation of a disulfide bond or other covalent modifications, resulting in reversible or irreversible inhibition of the enzyme's catalytic activity.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from an enzyme inhibition assay using this compound against the cysteine protease, papain. This data is for illustrative purposes to demonstrate how results would be presented.

| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type |

| This compound | Papain | Z-Phe-Arg-AMC | 15.2 | Covalent |

| E-64 (Control) | Papain | Z-Phe-Arg-AMC | 0.01 | Irreversible |

Experimental Protocols

General Protocol for Cysteine Protease Inhibition Assay

This protocol is designed for determining the inhibitory potential of this compound against a model cysteine protease, such as papain or a cathepsin, using a fluorogenic substrate.

Materials and Reagents:

-

This compound (Test Inhibitor)

-

E-64 (Control Inhibitor)

-

Cysteine Protease (e.g., Papain or Cathepsin L)

-

Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC for Papain, or similar for other cathepsins)

-

Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, 5 mM EDTA, pH 5.5

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the control inhibitor, E-64, in DMSO (e.g., 1 mM).

-

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

-

Dilute the cysteine protease in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over the desired time course.

-

-

Assay Protocol:

-

Prepare serial dilutions of this compound and the control inhibitor in assay buffer.

-

To each well of a 96-well black microplate, add 50 µL of the diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO).

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Monitor the increase in fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzyme inhibition assay.

Proposed Mechanism of Cysteine Protease Inhibition

Caption: Proposed mechanism of covalent inhibition.

N-(Mercaptomethyl)acetamide and its Derivatives: Application Notes and Protocols for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical applications of N-(mercaptomethyl)acetamide and its derivatives, focusing on their role as enzyme inhibitors. Due to the limited specific research on this compound, this document leverages the extensive studies conducted on a closely related and well-researched class of compounds: N-Aryl mercaptoacetamides . The core structure of this compound is the foundational pharmacophore for these potent inhibitors.

Application: Inhibition of Bacterial Metallo-β-Lactamases (MBLs)

Introduction:

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The thiol group of N-Aryl mercaptoacetamides is believed to chelate the active site zinc ions of MBLs, leading to their inhibition and the restoration of antibiotic efficacy.[3]

Quantitative Data:

The inhibitory activity of various N-Aryl mercaptoacetamide derivatives against clinically relevant MBLs is summarized below.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 1 | IMP-7 | 0.86 ± 0.06 | [1] |

| NDM-1 | 0.65 ± 0.04 | [1] | |

| VIM-1 | 2.2 ± 0.3 | [1] | |

| Various Derivatives | IMP-7, NDM-1, VIM-1 | Low micromolar to submicromolar | [1][4] |

Experimental Protocol: MBL Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory potency of N-Aryl mercaptoacetamides against MBLs.

Materials:

-

Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-7)

-

Substrate: Imipenem

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 0.1 mg/mL BSA, and 20 µM ZnCl2

-

N-Aryl mercaptoacetamide inhibitor compounds

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 299 nm

Procedure:

-

Prepare a stock solution of the N-Aryl mercaptoacetamide inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the desired concentration of the inhibitor to the wells. Include a control with no inhibitor.

-

Add the purified MBL enzyme to each well and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the imipenem substrate.

-

Monitor the hydrolysis of imipenem by measuring the decrease in absorbance at 299 nm over time using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for MBL Inhibition Assay:

Caption: Experimental workflow for determining the IC50 of MBL inhibitors.

Application: Inhibition of Pseudomonas aeruginosa Virulence Factor LasB

Introduction:

Pseudomonas aeruginosa is a significant opportunistic pathogen, and its elastase, LasB, is a key virulence factor.[5] LasB is a zinc-metalloprotease that contributes to tissue damage and evasion of the host immune system.[5] N-Aryl mercaptoacetamides have been identified as potent inhibitors of LasB, presenting a potential anti-virulence strategy.[1][6]

Quantitative Data:

The inhibitory activity of N-Aryl mercaptoacetamides against LasB is presented below.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Various Derivatives | LasB | Micromolar range | [1][4] |

| α-substituted derivatives | LasB | Improved potency over unsubstituted compounds | [5][7] |

Experimental Protocol: LasB Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of LasB.

Materials:

-

Purified LasB enzyme

-

FRET substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 2.5 mM CaCl2

-

N-Aryl mercaptoacetamide inhibitor compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the N-Aryl mercaptoacetamide inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well black plate, add the desired concentration of the inhibitor to the wells. Include a control with no inhibitor.

-

Add the purified LasB enzyme to each well and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time as the substrate is cleaved, separating the fluorophore from the quencher.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Mechanism of LasB Inhibition

The proposed mechanism of action involves the chelation of the catalytic zinc ion in the active site of LasB by the thiol group of the mercaptoacetamide inhibitor.

Caption: Inhibition of LasB via chelation of the active site zinc ion.

Application: Potential as a Chelating Agent in Biochemical Buffers

Introduction:

The mercapto- group in this compound suggests its potential use as a chelating agent to remove inhibitory heavy metal ions from biochemical buffers and solutions, thereby protecting enzymes and other sensitive biological molecules.[3]

Protocol: Use as a Chelating Agent in Buffer Preparation

Objective: To prepare a biological buffer free of contaminating heavy metal ions.

Materials:

-

Buffer components (e.g., Tris, HEPES)

-

This compound

-

High-purity water

-

pH meter

Procedure:

-

Dissolve the buffer components in high-purity water.

-

Add this compound to a final concentration of 1-10 mM.

-

Stir the solution for 15-30 minutes to allow for chelation of metal ions.

-

Adjust the pH of the buffer to the desired value.

-

The buffer is now ready for use in experiments where heavy metal contamination is a concern.

Logical Relationship for Chelating Action:

Caption: this compound sequesters metal ions, protecting biomolecules.

References

- 1. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of α-Substituted Mercaptoacetamides as Inhibitors of the Virulence Factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Determination of N-(Mercaptomethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide is a small molecule of interest in various fields, including pharmacology and toxicology, due to its structural motifs. As a mercapturic acid derivative, it is anticipated to be a metabolite of certain xenobiotics. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. These application notes provide detailed protocols for the determination of this compound in biological samples using state-of-the-art analytical techniques, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary approach due to its high sensitivity, selectivity, and suitability for polar, non-volatile compounds. The GC-MS method is provided as an alternative, involving a necessary derivatization step.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended technique for the quantification of this compound in biological fluids like urine and plasma. It offers high selectivity and sensitivity, often with minimal sample preparation. The inherent polarity of this compound makes it well-suited for reverse-phase liquid chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed, but it requires a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common and effective derivatization strategy for compounds containing amide and thiol functional groups.

Quantitative Data Summary

The following table summarizes the target analytical performance parameters for the proposed methods. These values are based on performance data reported for structurally similar analytes, such as N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), and represent achievable targets for a validated method.[1][2]

| Parameter | LC-MS/MS (Urine) | LC-MS/MS (Plasma) | GC-MS (Derivatized) |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | 5 - 20 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 3.0 ng/mL | 1.0 - 15.0 ng/mL | 15 - 50 ng/mL |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |

| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 20% |

| Accuracy/Recovery | 90 - 110% | 85 - 115% | 80 - 120% |

Experimental Protocols

Method 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is adapted from established methods for urinary mercapturic acids.[1][3][4]

1. Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., N-(Mercaptomethyl-d3)acetamide)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm syringe filters

2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of 0.1% formic acid in water.

-